molecular formula C6H11N3O4 B1668298 Caracemide CAS No. 81424-67-1

Caracemide

Numéro de catalogue: B1668298
Numéro CAS: 81424-67-1
Poids moléculaire: 189.17 g/mol
Clé InChI: JURAJLFHWXNPHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le caracémide est un agent dérivé de l'acide acétohydroxamique possédant une activité antinéoplasique potentielle. Il inhibe la ribonucléotide réductase, entraînant une diminution de la synthèse de l'ADN et de la croissance tumorale. De plus, il inhibe l'acétylcholinestérase . Le caracémide a été étudié pour son utilisation potentielle dans le traitement du cancer en raison de sa capacité à interférer avec la synthèse de l'ADN .

Applications De Recherche Scientifique

Caracemide has several scientific research applications:

Mécanisme D'action

Target of Action

Caracemide, also known as NSC-253272, primarily targets the enzyme ribonucleotide reductase (RNR) of Escherichia coli . This enzyme plays a crucial role in DNA synthesis by catalyzing the reduction of ribonucleotides to their corresponding deoxyribonucleotides . Specifically, this compound interacts with the larger component protein R1 of RNR .

Mode of Action

This compound inhibits RNR by a specific interaction with its larger component protein R1 . The effect of this compound on R1 is irreversible, with an apparent second-order rate constant . It’s proposed that this compound inactivates R1 by covalent modification at the substrate-binding site . This modification likely occurs at an activated cysteine or serine residue in the active site of the enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reduction of ribonucleotides to deoxyribonucleotides, a process catalyzed by RNR . This reaction provides a balanced supply of precursors for DNA synthesis . By inhibiting RNR, this compound disrupts this pathway, potentially affecting DNA synthesis and cell proliferation.

Result of Action

The primary molecular effect of this compound is the irreversible inactivation of the R1 protein of RNR . This inactivation disrupts the enzyme’s ability to reduce ribonucleotides to deoxyribonucleotides, thereby potentially affecting DNA synthesis and cell proliferation . On a cellular level, this could lead to the inhibition of cell growth, making this compound a potential anticancer agent .

Safety and Hazards

Caracemide has demonstrated to produce severe central nervous system (CNS) toxicity . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Relevant Papers The paper “this compound, a site-specific irreversible inhibitor of protein R1 of Escherichia coli ribonucleotide reductase” provides valuable information about the mechanism of action of this compound . Another paper titled “Phase II trial of this compound (NSC 253272) in advanced unresectable non-small cell bronchogenic carcinoma” discusses the use of this compound in clinical trials .

Analyse Biochimique

Biochemical Properties

Caracemide interacts with the enzyme ribonuclease reductase, inhibiting its function . This enzyme is crucial for DNA synthesis, and by inhibiting it, this compound can potentially slow down or stop the growth of cancer cells . This compound also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .

Cellular Effects

This compound has been shown to have effects on various types of cells. In cancer cells, it can decrease DNA synthesis and tumor growth by inhibiting ribonuclease reductase . This can potentially lead to the death of cancer cells.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with ribonuclease reductase . By inhibiting this enzyme, this compound interferes with the process of DNA synthesis, which is crucial for cell growth and division . This can lead to a decrease in tumor growth. Additionally, this compound’s inhibition of acetylcholinesterase can affect neurotransmission .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis, where it inhibits the enzyme ribonuclease reductase . This enzyme is crucial for the reduction of ribonucleotides to their corresponding deoxyribonucleotides, a key step in DNA synthesis .

Transport and Distribution

Given its small molecule nature and its known interactions with enzymes such as ribonuclease reductase and acetylcholinesterase, it’s likely that this compound can diffuse across cell membranes and reach various cellular compartments .

Subcellular Localization

Given its known interactions with enzymes such as ribonuclease reductase, which is located in the cytoplasm, it’s likely that this compound can reach various subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le caracémide est synthétisé par la Dow Chemical Company. La synthèse implique la réaction de l'acide acétohydroxamique avec l'isocyanate de méthyle pour former la N-acétyl-N,O-di(méthylcarbamoyl)hydroxylamine . Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants pour faciliter la réaction.

Méthodes de production industrielle

La production industrielle du caracémide implique une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles de la synthèse en laboratoire. Le processus comprend la purification du produit final pour garantir son efficacité et sa sécurité pour une utilisation clinique .

Analyse Des Réactions Chimiques

Types de réactions

Le caracémide subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires et produits de dégradation, tels que la N-acétyl-O-méthylcarbamoyl-hydroxylamine .

Applications de la recherche scientifique

Le caracémide a plusieurs applications dans la recherche scientifique :

Mécanisme d'action

Le caracémide exerce ses effets en inhibant la ribonucléotide réductase, une enzyme essentielle à la synthèse de l'ADN. Cette inhibition entraîne une diminution de la synthèse de l'ADN et de la croissance tumorale. Le caracémide inhibe également l'acétylcholinestérase, ce qui peut contribuer à sa toxicité pour le système nerveux central . Les cibles moléculaires du caracémide comprennent la protéine R1 de la ribonucléotide réductase, la plus grande .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le caracémide est unique en raison de son double inhibition de la ribonucléotide réductase et de l'acétylcholinestérase. Cette double action en fait un agent antinéoplasique puissant, mais contribue également à sa toxicité pour le système nerveux central .

Propriétés

IUPAC Name

[acetyl(methylcarbamoyl)amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURAJLFHWXNPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)NC)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231099
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL)
Record name CARACEMIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

81424-67-1
Record name Caracemide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81424-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caracemide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caracemide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Caracemide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00231099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARACEMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of acetohydroxamic acid (7.5 grams), methyl isocyanate (12.0 grams), 80 milliliters (ml) of methylene chloride, and about three drops of triethylamine were stirred together for about one hour in order to obtain solution. The solution was allowed to stand at room temperature overnight after which the solvent was removed under vacuum, leaving a residue. The residue was recrystallized from methylene chloride leaving the desired N-((methylamino)carbonyl)-N-(((methylamino)carbonyl)oxy)acetamide as white crystals having a melting point (m.p.) of 121°-123.5° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caracemide
Reactant of Route 2
Reactant of Route 2
Caracemide
Reactant of Route 3
Reactant of Route 3
Caracemide
Reactant of Route 4
Caracemide
Reactant of Route 5
Reactant of Route 5
Caracemide
Reactant of Route 6
Reactant of Route 6
Caracemide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.